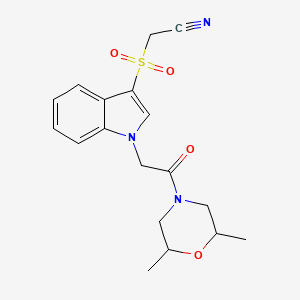

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-9-21(10-14(2)25-13)18(22)12-20-11-17(26(23,24)8-7-19)15-5-3-4-6-16(15)20/h3-6,11,13-14H,8-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZMXBIAYZRRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 435.54 g/mol. Its structure includes an indole moiety, a sulfonyl group, and a morpholino ring, which contribute to its diverse biological activities.

The biological activity of this compound is thought to arise from its ability to interact with multiple biological targets. The compound may modulate various signaling pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as MDA-MB-468 and MCF-7.

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-468 | 5.2 | EGFR inhibition |

| Compound B | MCF-7 | 12.2 | PI3Kβ inhibition |

| This compound | MDA-MB-468 | TBD | TBD |

This table illustrates the growth inhibitory activity against selected cancer cell lines, highlighting the potential of the compound in cancer therapy.

Synergistic Effects

Moreover, the compound has been evaluated for its synergistic effects when combined with other therapeutic agents. For example, isobologram analyses have demonstrated that certain analogs exhibit enhanced activity when used in conjunction with established drugs like gefitinib, indicating potential for combination therapies in treating resistant cancer types .

Study on Indole Derivatives

A study focused on indole derivatives showed that specific modifications to the indole structure could significantly enhance anticancer activity. The presence of substituents such as sulfonyl groups was found to improve binding affinity to target proteins involved in cancer progression .

Flow Cytometric Analysis

Flow cytometric analysis has revealed that certain derivatives induce apoptosis in cancer cells effectively. For instance, compounds showing promising results included those that exhibited a significant increase in apoptotic rates compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining indole, morpholino, sulfonyl, and nitrile functionalities. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Key Findings

Structural Analogues with Indole Cores: The compound 2-(4-Methoxy-1H-indol-3-yl)acetonitrile shares the indole-acetonitrile motif but lacks the sulfonyl and morpholino groups. Its crystallographic data (e.g., mean C–C bond length = 0.005 Å, R factor = 0.088) confirms a planar indole system stabilized by π-π interactions .

Sulfonamide/Piperazine Derivatives: Compounds like 6d–6l (e.g., N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide) share sulfonamide and piperazine moieties. These derivatives exhibit moderate melting points (132–230°C) and variable synthetic yields (65–82%), attributed to the stability of the benzhydrylpiperazine group . The target compound’s morpholino ring (vs.

Functional Group Analysis: Acetonitrile vs. Sulfamoyl Groups: The acetonitrile group in the target compound is electron-withdrawing, which may enhance electrophilicity compared to sulfamoyl derivatives (e.g., 6d–6l). This could influence reactivity in nucleophilic substitution or enzyme inhibition. Morpholino vs.

Physicochemical Properties

- Lipophilicity: The 2,6-dimethylmorpholino group in the target compound likely increases logP compared to unsubstituted morpholino or piperazine analogs, improving membrane permeability.

- Solubility : The sulfonylacetonitrile group may enhance aqueous solubility relative to purely aromatic sulfonamides (e.g., 6h–6j).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.